[2-Bromo-1-(propan-2-yloxy)ethyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-Bromo-1-(propan-2-yloxy)ethyl]benzene, also known by its IUPAC name (2-bromo-1-isopropoxyethyl)benzene, is an organic compound with the molecular formula C11H15BrO and a molecular weight of 243.14 g/mol . This compound is a liquid at room temperature and is used in various chemical synthesis processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-Bromo-1-(propan-2-yloxy)ethyl]benzene typically involves the bromination of 1-(propan-2-yloxy)ethylbenzene. This can be achieved through the reaction of 1-(propan-2-yloxy)ethylbenzene with bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants to optimize yield and purity. The product is then purified through distillation or recrystallization techniques .
Analyse Chemischer Reaktionen
Types of Reactions
[2-Bromo-1-(propan-2-yloxy)ethyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents such as ethanol or water, with reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN).
Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Major Products Formed
Substitution Reactions: Products include 1-(propan-2-yloxy)ethylbenzene derivatives with different functional groups replacing the bromine atom.
Oxidation Reactions: Products include alcohols or ketones depending on the reaction conditions.
Reduction Reactions: The major product is 1-(propan-2-yloxy)ethylbenzene.
Wissenschaftliche Forschungsanwendungen
[2-Bromo-1-(propan-2-yloxy)ethyl]benzene is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions and as a substrate for biochemical assays.
Medicine: Potential use in the development of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of [2-Bromo-1-(propan-2-yloxy)ethyl]benzene involves its interaction with specific molecular targets. The bromine atom in the compound is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity allows the compound to modify proteins, nucleic acids, and other biomolecules, thereby affecting their function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Bromo-2-(propan-2-yloxy)benzene
- 2-Bromo-1-(methoxy)ethylbenzene
- 2-Bromo-1-(ethoxy)ethylbenzene
Uniqueness
[2-Bromo-1-(propan-2-yloxy)ethyl]benzene is unique due to its specific substitution pattern and the presence of both a bromine atom and an isopropoxy group. This combination of functional groups imparts distinct chemical reactivity and properties, making it valuable in various synthetic and research applications .
Biologische Aktivität
[2-Bromo-1-(propan-2-yloxy)ethyl]benzene is a synthetic organic compound with potential applications in medicinal chemistry and biochemistry. Its unique structure, characterized by the presence of a bromine atom and an ether functional group, allows it to interact with biological systems in various ways. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure
The chemical formula for this compound is C₉H₁₁BrO. The compound features a bromine atom that contributes to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to the reactivity of the bromine atom. It can form covalent bonds with nucleophilic sites in biomolecules such as proteins and nucleic acids. This modification can alter the function and activity of these biomolecules, leading to various biological effects:
- Protein Modification : The compound can covalently modify amino acid residues in proteins, potentially affecting enzyme activity and signaling pathways.
- Nucleic Acid Interaction : It may interact with DNA or RNA, influencing gene expression or stability.
1. Medicinal Chemistry
This compound has been investigated for its potential use in drug development. Its ability to modify biological macromolecules makes it a candidate for designing new therapeutic agents targeting specific diseases.
2. Enzyme Studies
The compound serves as a substrate in enzyme-catalyzed reactions, facilitating the study of enzyme kinetics and mechanisms. This application is crucial for understanding metabolic pathways and developing enzyme inhibitors.
3. Antimicrobial Activity
Research indicates that derivatives of this compound exhibit antimicrobial properties. For example, compounds related to this structure have shown significant inhibitory effects against various bacterial strains, suggesting potential as antibacterial agents .
Case Studies
Toxicological Considerations
While exploring the biological activity of this compound, it is essential to consider its potential toxicity. The presence of bromine suggests that this compound may have mutagenic properties, necessitating careful assessment during research and application .
Eigenschaften
IUPAC Name |
(2-bromo-1-propan-2-yloxyethyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO/c1-9(2)13-11(8-12)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FICMACAJGUTHRD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(CBr)C1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30505199 |
Source
|
Record name | {2-Bromo-1-[(propan-2-yl)oxy]ethyl}benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30505199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63785-56-8 |
Source
|
Record name | {2-Bromo-1-[(propan-2-yl)oxy]ethyl}benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30505199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.